Ad-BippyPhos

Catalog No.
S889689
CAS No.
1239478-87-5
M.F
C44H47N4P
M. Wt
662.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ad-BippyPhos

Standard phosphine ligands often fail in sterically hindered C-O couplings due to competing β-hydride elimination, leading to low yields. Ad-BippyPhos (CAS 1239478-87-5) overcomes this with extreme steric bulk that forces Pd into a reductive-elimination-competent conformation. • Enables high-yield C-O coupling of hindered alcohols and C-N amination of fluoroalkylamines under mild KOPh conditions. • Replaces Mitsunobu, eliminating hazardous reagents and simplifying GMP scale-up. • Chemoselective for primary alcohols, eliminating protecting groups. Supplied as ≥97% pure ligand for demanding cross-couplings.

CAS Number

1239478-87-5

Product Name

Ad-BippyPhos

IUPAC Name

bis(1-adamantyl)-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane

Molecular Formula

C44H47N4P

Molecular Weight

662.8 g/mol

InChI

InChI=1S/C44H47N4P/c1-4-10-36(11-5-1)40-42(41(37-12-6-2-7-13-37)47(46-40)38-14-8-3-9-15-38)48-39(16-17-45-48)49(43-24-30-18-31(25-43)20-32(19-30)26-43)44-27-33-21-34(28-44)23-35(22-33)29-44/h1-17,30-35H,18-29H2

InChI Key

IHFBOUNFWVRWAQ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1

Synonyms

Ad-BippyPhos, AdBippyPhos, 5-[Di(1-adamantyl)phosphino]-1',3',5'-triphenyl-1'H-[1,4']bipyrazole, 5-(Di-1-adamantylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole

Purity

≥97%

Package Size

250 mg, 0.5 g, 1 g, 2 g

Ad-BippyPhos (5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole) is a highly sterically hindered, electron-rich biaryl phosphine ligand designed for challenging palladium-catalyzed cross-coupling reactions . By replacing the tert-butyl groups of the original BippyPhos architecture with bulky 1-adamantyl moieties, this ligand forces the palladium center into a conformation that dramatically accelerates rate-determining reductive elimination [1]. In industrial and process chemistry procurement, Ad-BippyPhos is prioritized for its ability to drive difficult C–O and C–N bond formations—such as the etherification of sterically hindered alcohols and the arylation of base-sensitive fluoroalkylamines—often outperforming traditional ligands and avoiding the need for toxic or waste-heavy alternatives like the Mitsunobu reaction [2].

Research Fit

Palladium-catalyzed C–O and C–N cross-coupling
Bulky di(1-adamantyl)phosphino group for steric control
Quantitative differentiation from analogs not established — context-dependent selection

Substituting Ad-BippyPhos with less sterically demanding analogs (e.g., tBu-BippyPhos) or standard Buchwald ligands (e.g., XPhos) frequently leads to process failure in specialized etherifications and aminations [1]. In C–O cross-couplings involving aliphatic alcohols, insufficient ligand bulk fails to promote the critical reductive elimination step, allowing competitive β-hydride elimination to dominate and severely depressing yields[2]. Furthermore, for the synthesis of delicate fluoroalkylanilines, standard strong-base coupling conditions cause rapid product decomposition; Ad-BippyPhos is uniquely capable of maintaining high catalytic turnover under the mild, weak-base (KOPh) conditions required to preserve these unstable targets [3]. Consequently, generic substitution compromises both yield and impurity profiles in these specific workflows.

Substitution Risk

Steric profile

The di(1-adamantyl)phosphino group creates a steric environment not shared by BippyPhos or common Buchwald ligands; reactivity may shift significantly.

Performance context

No direct quantitative comparison data against close analogs; class-level inference suggests substitution may not transfer without validation.

Substrate specificity

Ligand resting state and compatibility (e.g., primary aliphatic alcohols, fluoroalkylamines) may differ, limiting direct interchange with other phosphines.

API Scale-Up: Replacing the Mitsunobu Reaction in Sterically Hindered C–O Couplings

In the multikilogram synthesis of a Type 2 diabetes API, the formation of a key C–O bond between an α-methyl secondary alcohol and an aryl bromide presented a major scale-up bottleneck[1]. Traditional Mitsunobu conditions were low-yielding, generated massive stoichiometric waste, and required unscalable column chromatography. Switching to a palladium-catalyzed cross-coupling utilizing Ad-BippyPhos (at 5 mol% loading) enabled a highly convergent, chromatography-free etherification [1]. This process upgrade allowed for the rapid production of >1 kg of high-quality API, successfully overcoming the limitations of the Mitsunobu route and significantly improving the overall process mass intensity (PMI) [1].

Evidence DimensionProcess efficiency and scalability for hindered C-O bond formation
Target Compound DataAd-BippyPhos enabled >1 kg API production via chromatography-free Pd-catalyzed etherification
Comparator Or BaselineTraditional Mitsunobu reaction (low yield, high waste, required chromatography)
Quantified DifferenceBypassed Mitsunobu limitations, delivering scalable kg-quantities with a significant purity upgrade
ConditionsPd(OAc)2 (2.5 mol%), Ad-BippyPhos (5 mol%), K3PO4, 100 °C

Procurement teams scaling up complex etherifications can use Ad-BippyPhos to eliminate toxic Mitsunobu reagents and bypass costly chromatographic purification.

Direct comparison
Data to verify
No head-to-head or cross-study quantitative data available
Selection guided by steric rationale and substrate-specific screening
Class-level inference applies; direct analog substitution requires experimental validation

Absolute Chemoselectivity for Primary Alcohols in Unprotected Polyol Systems

When functionalizing complex substrates containing multiple hydroxyl groups, achieving regioselectivity without the use of protecting groups is a major procurement and operational advantage. Beller and co-workers demonstrated that Ad-BippyPhos provides exceptional chemoselectivity for the C–O coupling of primary aliphatic alcohols with (hetero)aryl halides [1]. Unlike standard unhindered palladium-ligand systems that exhibit poor discrimination between hydroxyl environments, the extreme steric bulk of the di-1-adamantyl groups on Ad-BippyPhos restricts reactivity, allowing primary alcohols to be functionalized in high yield even in the presence of unprotected secondary and tertiary alcohols [1].

Evidence DimensionRegioselectivity in C-O coupling of polyols
Target Compound DataHigh-yield, exclusive functionalization of primary alcohols
Comparator Or BaselineStandard unhindered Pd-ligand systems (poor regioselectivity)
Quantified DifferenceEliminates the need for multi-step protection/deprotection sequences for secondary/tertiary alcohols
ConditionsPd-catalyzed coupling of (hetero)aryl halides with aliphatic alcohols

Allows process chemists to directly functionalize primary alcohols on complex polyol substrates, cutting raw material costs associated with protecting group chemistry.

Preservation of Base-Sensitive Fluoroalkylamines during N-Arylation

The synthesis of fluoroalkylanilines—valuable motifs in agrochemicals and pharmaceuticals—is notoriously difficult because the products rapidly decompose under the heat and strong base (e.g., NaOtBu) typically required for C–N cross-coupling [1]. Brusoe and Hartwig established that Ad-BippyPhos uniquely supports palladium-catalyzed N-arylation using the unusually weak base potassium phenoxide (KOPh) [1]. While other ligands fail to achieve turnover under these mild conditions, the Ad-BippyPhos/[Pd(allyl)Cl]2 system successfully couples fluoroalkylamines with aryl bromides and chlorides in high yield, completely avoiding the base-mediated degradation of the fluoroalkylaniline products [1].

Evidence DimensionProduct stability and yield in C-N coupling of fluoroalkylamines
Target Compound DataHigh yield of fluoroalkylanilines using mild KOPh base
Comparator Or BaselineStandard Buchwald-Hartwig conditions (strong base, leading to product decomposition)
Quantified DifferencePrevents product degradation, enabling the isolation of unstable trifluoroethyl and difluoroethyl anilines
Conditions[Pd(allyl)Cl]2, Ad-BippyPhos, KOPh, aryl halides

Essential for the successful procurement and scale-up of fluorinated aniline building blocks that cannot survive traditional harsh coupling conditions.

Late-Stage API Etherification and Mitsunobu Replacement

Ad-BippyPhos is the ligand of choice for scaling up sterically hindered C–O etherifications in pharmaceutical manufacturing. By replacing atom-inefficient Mitsunobu reactions, it allows process chemists to eliminate hazardous reagents and bypass column chromatography, directly supporting Good Manufacturing Practice (GMP) scale-up of complex APIs[1].

Protecting-Group-Free Functionalization of Polyols

Due to its extreme steric bulk, Ad-BippyPhos is highly recommended for the chemoselective arylation of primary alcohols in the presence of secondary and tertiary hydroxyls. This application streamlines synthetic routes by removing the need to procure and apply protecting groups, saving both time and material costs [2].

Synthesis of Base-Sensitive Fluorinated Pharmaceuticals

For discovery and process teams targeting fluorinated anilines, Ad-BippyPhos enables C–N cross-coupling under exceptionally mild, weak-base conditions (KOPh). This application is critical for synthesizing trifluoroethyl- and difluoroethyl-anilines that would otherwise degrade under standard Buchwald-Hartwig protocols [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
C–O cross-coupling with aliphatic alcohols
Ligand steric profile for primary/secondary alcohol coupling
Verify performance under defined substrate conditions
Fluoroalkylamine arylation
Weak base (KOPh) compatibility and low catalyst loading
Confirm high yield and mild conditions for diverse fluoroalkylamine substrates
Aryl mesylate etherification
Compatibility with aryl mesylate electrophiles
Assess mesylate scope relative to standard phosphine ligands

XLogP3

10.4

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